Cabozantinib N-oxide
Overview
Description
Its unique properties make it an essential component in various experiments, enabling breakthroughs in fields like medicine, materials science, and environmental studies.
Preparation Methods
The synthesis of Cabozantinib N-oxide involves systematic reactions that result in the stepwise addition of specific nucleotides. The process typically includes the use of controlled pore glass as a solid phase support and the addition of nucleotides protected at their 5′ hydroxy end with a dimethoxytrityl group . Industrial production methods often involve automated high-throughput techniques using advanced pipetting robots to streamline the preparation process .
Chemical Reactions Analysis
Cabozantinib N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and methanol for esterification . Major products formed from these reactions include methyl 4-iodobenzoate and other derivatives .
Scientific Research Applications
Cabozantinib N-oxide is widely used in scientific research due to its unique properties. It plays a crucial role in medicine, particularly in the study of cancer treatments, as it is an impurity of Cabozantinib, a medication used to treat medullary thyroid cancer . In materials science, it is used to develop new materials with enhanced properties. In environmental studies, it helps in understanding the impact of various chemicals on the environment.
Mechanism of Action
Comparison with Similar Compounds
Cabozantinib N-oxide is unique compared to other similar compounds due to its specific inhibitory action on the c-MET pathway. Similar compounds include other c-MET inhibitors like Crizotinib and Foretinib, which also target the same pathway but differ in their chemical structure and potency . The uniqueness of this compound lies in its specific molecular interactions and the resulting biological effects.
Properties
IUPAC Name |
1-N-[4-(6,7-dimethoxy-1-oxidoquinolin-1-ium-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O6/c1-36-24-15-21-22(16-25(24)37-2)32(35)14-11-23(21)38-20-9-7-19(8-10-20)31-27(34)28(12-13-28)26(33)30-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,30,33)(H,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJJTKYQXXLFPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1OC)[O-])OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1621681-63-7 | |
Record name | 1,1-Cyclopropanedicarboxamide, N-(4-((6,7-dimethoxy-1-oxido-4-quinolinyl)oxy)phenyl)-N'-(4-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621681637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-((6,7-DIMETHOXY-1-OXIDO-4-QUINOLINYL)OXY)PHENYL)-N'-(4-FLUOROPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKX6L2LD4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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